molecular formula C23H20ClN5O3 B7162831 methyl 3-[2-[[[1-(3-chlorophenyl)-5-methylpyrazole-4-carbonyl]amino]methyl]phenyl]-1H-pyrazole-5-carboxylate

methyl 3-[2-[[[1-(3-chlorophenyl)-5-methylpyrazole-4-carbonyl]amino]methyl]phenyl]-1H-pyrazole-5-carboxylate

Cat. No.: B7162831
M. Wt: 449.9 g/mol
InChI Key: MDHKCPDWXRQTQW-UHFFFAOYSA-N
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Description

Methyl 3-[2-[[[1-(3-chlorophenyl)-5-methylpyrazole-4-carbonyl]amino]methyl]phenyl]-1H-pyrazole-5-carboxylate is a complex organic molecule featuring a pyrazole structure with a variety of functional groups

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves the formation of the pyrazole ring system followed by functional group modifications. Key reactions include the condensation of appropriate starting materials to form the pyrazole core, and subsequent reactions to introduce the methyl and chlorophenyl groups. Reagents such as hydrazines, aldehydes, and acid chlorides might be involved, under controlled conditions of temperature and pH.

  • Industrial Production Methods: : For large-scale production, processes are optimized for cost-effectiveness and yield. This could involve continuous flow chemistry where reactions are conducted in a streamlined, automated manner. Catalysts and solvents are chosen to minimize waste and environmental impact.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo various reactions, such as:

    • Oxidation: : Conversion to oxides using oxidizing agents.

    • Reduction: : Conversion to reduced forms using reducing agents.

    • Substitution: : Reactions where one functional group is replaced by another.

  • Common Reagents and Conditions

    • Oxidation: : Using reagents like potassium permanganate or chromium trioxide.

    • Reduction: : Using sodium borohydride or lithium aluminum hydride.

    • Substitution: : Employing reagents like halogens or organolithium compounds.

  • Major Products: : The major products vary based on the reaction type, but may include derivatives with different substituents on the pyrazole ring or modifications to the existing functional groups.

Scientific Research Applications

  • Chemistry: : As a versatile molecule, it serves as an intermediate in the synthesis of more complex chemical entities.

  • Medicine: : There could be applications in drug development, particularly in the design of anti-inflammatory or anticancer agents.

  • Industry: : It might find use in the development of materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

  • Mechanism by Which the Compound Exerts its Effects: : The compound's effects are dictated by its interactions at the molecular level, often involving binding to biological macromolecules.

  • Molecular Targets and Pathways: : Potential targets include enzymes, receptors, and ion channels. The specific pathways would depend on the biological context and the specific substituents on the compound.

Comparison with Similar Compounds

  • Comparison with Other Similar Compounds: : This compound might be compared to other pyrazole derivatives, such as those used in non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structure provides distinct advantages or differences in terms of bioavailability, potency, and specificity.

  • List of Similar Compounds

    • 3-(3-Chlorophenyl)-1-phenylpyrazole

    • 1-(3-Chlorophenyl)-5-methyl-3-phenylpyrazole

    • 4-[2-(3-Chlorophenyl)ethyl]-5-methylpyrazole

Properties

IUPAC Name

methyl 3-[2-[[[1-(3-chlorophenyl)-5-methylpyrazole-4-carbonyl]amino]methyl]phenyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-14-19(13-26-29(14)17-8-5-7-16(24)10-17)22(30)25-12-15-6-3-4-9-18(15)20-11-21(28-27-20)23(31)32-2/h3-11,13H,12H2,1-2H3,(H,25,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHKCPDWXRQTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CC=C3C4=NNC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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